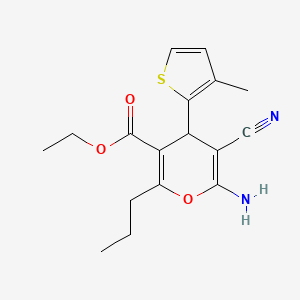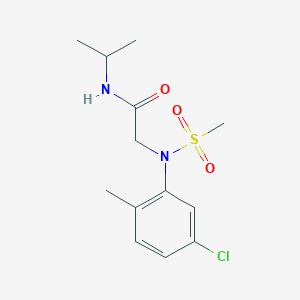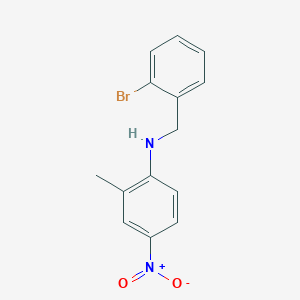![molecular formula C12H13F6NO2 B5139091 isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)
isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as TCB-2, is a synthetic psychedelic compound that belongs to the family of phenethylamines. It was first synthesized in the 1990s by a team of chemists at Purdue University, led by David Nichols. TCB-2 is a potent and selective agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychedelics.
Mécanisme D'action
The mechanism of action of isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is similar to that of other psychedelics, such as LSD and psilocybin. This compound binds to the 5-HT2A receptor and activates it, leading to a cascade of events that ultimately result in altered neuronal activity in various regions of the brain. This altered activity is believed to underlie the hallucinogenic effects of this compound and other psychedelics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but it is believed to have a similar profile to other psychedelics. This compound has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and glutamate, and to alter the activity of various brain regions, including the prefrontal cortex, the amygdala, and the hippocampus. These effects are believed to underlie the altered perception, mood, and cognition associated with this compound and other psychedelics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate in lab experiments is its high selectivity for the 5-HT2A receptor, which allows researchers to study the specific effects of this receptor on various physiological processes. However, this compound is a relatively new compound, and its effects on the brain and body are not well understood. Additionally, this compound is a potent psychedelic, and its use in lab experiments may raise ethical concerns.
Orientations Futures
There are several future directions for research on isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate and other psychedelics. One area of interest is the use of these compounds in the treatment of mental health disorders, such as depression, anxiety, and PTSD. Another area of interest is the study of the long-term effects of psychedelic use on the brain and body. Additionally, researchers are interested in developing new compounds that have similar effects to this compound but with fewer side effects and a lower potential for abuse.
Méthodes De Synthèse
The synthesis of isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves several steps, starting with the reaction of 3,4-methylenedioxyphenylacetone with nitroethane to form the intermediate compound 1-(3,4-methylenedioxyphenyl)-2-nitropropene. This compound is then reduced to 1-(3,4-methylenedioxyphenyl)-2-amino-propane, which is subsequently reacted with trifluoroacetic anhydride to form the final product, this compound.
Applications De Recherche Scientifique
Isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate has been used in scientific research to study the mechanisms of action of psychedelic compounds and their effects on the brain. It has been shown to have a high affinity for the 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelics. This compound has also been used as a tool to study the role of the 5-HT2A receptor in various physiological processes, such as learning and memory, emotion regulation, and perception.
Propriétés
IUPAC Name |
propan-2-yl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F6NO2/c1-6(2)21-9(20)19-8-4-3-7(5-8)10(19,11(13,14)15)12(16,17)18/h3-4,6-8H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZAMMJCBDIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1C2CC(C1(C(F)(F)F)C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5139022.png)

![2-[(5-chloro-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139033.png)
![N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5139040.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}benzoic acid](/img/structure/B5139047.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)
![10,11-dimethoxy-6-(4-methoxyphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5139060.png)
![N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5139070.png)

![3-(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B5139077.png)
![1,4-dimethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5139097.png)

![6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139111.png)
